molecular formula C16H13ClF3N3 B2368679 3-chloro-N-[2-(1H-indol-3-yl)ethyl]-5-(trifluoromethyl)pyridin-2-amine CAS No. 439111-22-5

3-chloro-N-[2-(1H-indol-3-yl)ethyl]-5-(trifluoromethyl)pyridin-2-amine

Cat. No.: B2368679
CAS No.: 439111-22-5
M. Wt: 339.75
InChI Key: DVVZEHLXFNKXSK-UHFFFAOYSA-N
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Description

3-chloro-N-[2-(1H-indol-3-yl)ethyl]-5-(trifluoromethyl)pyridin-2-amine is a complex organic compound that features a unique combination of indole and pyridine structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[2-(1H-indol-3-yl)ethyl]-5-(trifluoromethyl)pyridin-2-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the introduction of the pyridine moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[2-(1H-indol-3-yl)ethyl]-5-(trifluoromethyl)pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using halogenation or nitration techniques.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

3-chloro-N-[2-(1H-indol-3-yl)ethyl]-5-(trifluoromethyl)pyridin-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antiviral and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: It is used in the development of new materials with unique properties, such as high thermal stability and electrical conductivity.

Mechanism of Action

The mechanism of action of 3-chloro-N-[2-(1H-indol-3-yl)ethyl]-5-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular functions and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide
  • N-[2-(1H-indol-3-yl)ethyl]-2-(trifluoromethyl)benzamide

Uniqueness

3-chloro-N-[2-(1H-indol-3-yl)ethyl]-5-(trifluoromethyl)pyridin-2-amine is unique due to its specific combination of indole and pyridine structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

3-chloro-N-[2-(1H-indol-3-yl)ethyl]-5-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClF3N3/c17-13-7-11(16(18,19)20)9-23-15(13)21-6-5-10-8-22-14-4-2-1-3-12(10)14/h1-4,7-9,22H,5-6H2,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVVZEHLXFNKXSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC3=C(C=C(C=N3)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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